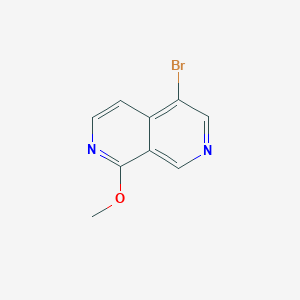

5-Bromo-1-methoxy-2,7-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1-methoxy-2,7-naphthyridine is a chemical compound that belongs to the naphthyridine family, a group of compounds known for their diverse biological activities. The presence of bromo and methoxy substituents on the naphthyridine core can significantly influence the chemical and physical properties of the molecule, as well as its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-1-methoxy-2,7-naphthyridine often involves multi-step reactions with regioselective control. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, is achieved through a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving methylation, selective bromination, and hydrolysis to yield the final product with an overall yield of 67% . Another related synthesis involves the formation of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine through lithiation, formylation, reductive amination, and deprotection steps . These methods highlight the complexity and the need for precise control over the reaction conditions to obtain the desired bromo- and methoxy-substituted naphthyridines.

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-methoxy-2,7-naphthyridine is characterized by the naphthyridine core, which is a bicyclic structure composed of two fused six-membered rings containing nitrogen atoms at the 1 and 7 positions. The bromo and methoxy groups are substituents that can influence the electronic distribution and reactivity of the molecule. The molecular structure of related compounds, such as 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines, is synthesized from 2-chloro-3-formyl quinolines, indicating the versatility of the naphthyridine scaffold for various functional group modifications .

Chemical Reactions Analysis

The reactivity of bromo-naphthyridines is often exploited in various chemical transformations. For example, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine has been studied, revealing that the expected product is not formed; instead, isomeric aminonaphthyridines are obtained . This suggests that bromo-naphthyridines can undergo complex rearrangements and may form unexpected products, which is important for chemists to consider when designing synthetic routes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1-methoxy-2,7-naphthyridine are influenced by its functional groups. The presence of a bromine atom can increase the molecular weight and may affect the compound's boiling and melting points. The methoxy group can contribute to the molecule's overall polarity, solubility, and potential for hydrogen bonding. While the specific properties of 5-Bromo-1-methoxy-2,7-naphthyridine are not detailed in the provided papers, related compounds such as 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives exhibit moderate whole cell antibacterial activity, which could be attributed to their ability to penetrate bacterial cells .

Safety and Hazards

Future Directions

The future directions for the study of 1,5-naphthyridines, including 5-Bromo-1-methoxy-2,7-naphthyridine, involve the development of new synthetic methodologies for the construction of medicinally important scaffolds . The focus is on the collection of recent advances in the synthesis, reactivity, and applications of the 1,5-naphthyridines .

Mechanism of Action

Target of Action

Naphthyridines, the class of compounds to which it belongs, are known to have a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that the functionalization of the naphthyridine core can lead to specific activity . For instance, certain functionalized naphthyridines have been found to act as sex hormone regulatory agents or anti-HIV agents .

Biochemical Pathways

Naphthyridines are known to have a broad spectrum of biological applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with naphthyridines, it is likely that this compound could have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

5-bromo-1-methoxy-2,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-7-4-11-5-8(10)6(7)2-3-12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBPRUCDUGSUGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C(C=NC=C21)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2253639-30-2 |

Source

|

| Record name | 5-bromo-1-methoxy-2,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2523329.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523330.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2523331.png)

![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2523334.png)

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2523337.png)

![(3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol](/img/structure/B2523338.png)

![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523341.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2523350.png)